1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-3,3-difluoroazetidine
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Overview
Description
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-3,3-difluoroazetidine is a complex organic compound characterized by the presence of bromine, trifluoromethyl, sulfonyl, and difluoroazetidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-3,3-difluoroazetidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group, often achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid.
Azetidine Formation: The formation of the azetidine ring, which involves cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-3,3-difluoroazetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-3,3-difluoroazetidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its fluorinated groups can impart desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-3,3-difluoroazetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through binding interactions. The presence of bromine and trifluoromethyl groups can enhance binding affinity and specificity, while the sulfonyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)phenol
- 3-Bromo-α,α,α-trifluorotoluene
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-3,3-difluoroazetidine is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications, while the azetidine ring adds structural complexity and rigidity.
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonyl-3,3-difluoroazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF5NO2S/c11-7-1-6(10(14,15)16)2-8(3-7)20(18,19)17-4-9(12,13)5-17/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEOIVLJFVYJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF5NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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